Cas no 941987-72-0 (1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea)

1-(2,5-Dimethoxyphenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound featuring a urea core substituted with a 2,5-dimethoxyphenyl group and an indole moiety. This structure confers potential biochemical reactivity, making it of interest in medicinal chemistry and pharmacological research. The presence of the indole group suggests possible interactions with serotonin receptors or related pathways, while the dimethoxyphenyl substitution may influence binding affinity and metabolic stability. The compound’s well-defined molecular architecture allows for precise structure-activity relationship studies. Its synthesis and characterization are supported by established organic methodologies, ensuring reproducibility for research applications. Further investigation may explore its utility as a scaffold for bioactive molecule development.
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea structure
941987-72-0 structure
Product name:1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
CAS No:941987-72-0
MF:C17H17N3O3
MW:311.335183858871
CID:5502503

1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
    • Inchi: 1S/C17H17N3O3/c1-22-11-7-8-16(23-2)14(9-11)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21)
    • InChI Key: GZPOUWXGNSFSPU-UHFFFAOYSA-N
    • SMILES: N(C1=CC(OC)=CC=C1OC)C(NC1C2=C(NC=1)C=CC=C2)=O

1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2740-0198-1mg
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
941987-72-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2740-0198-2mg
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
941987-72-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2740-0198-20μmol
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
941987-72-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2740-0198-3mg
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
941987-72-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2740-0198-4mg
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
941987-72-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2740-0198-10μmol
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
941987-72-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2740-0198-20mg
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
941987-72-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2740-0198-15mg
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
941987-72-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2740-0198-10mg
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
941987-72-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2740-0198-5μmol
1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
941987-72-0 90%+
5μl
$63.0 2023-05-16

Additional information on 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea

Professional Introduction to Compound with CAS No. 941987-72-0 and Product Name: 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea

The compound with the CAS number 941987-72-0 and the product name 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecular structure, characterized by a combination of a dimethoxyphenyl group and an indolyl moiety linked through a urea bridge, suggests potential applications in drug discovery and therapeutic development.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The indole ring, a core structural component of 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea, is well-known for its presence in numerous bioactive natural products and pharmaceuticals. The dimethoxyphenyl group enhances the lipophilicity of the molecule, making it more suitable for membrane penetration and interaction with biological targets. This dual functionality has opened up new avenues for research in the development of novel therapeutic agents.

The urea moiety in the compound's structure plays a crucial role in modulating its biological activity. Urea-based derivatives have been extensively studied for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The specific arrangement of atoms in 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea allows for precise interactions with biological targets, making it a valuable scaffold for further derivatization and optimization.

In the context of current research trends, this compound aligns well with the growing interest in multitargeted drug design. By integrating multiple pharmacophoric elements into a single molecular framework, 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea offers the potential to simultaneously modulate several biological pathways. This approach has been demonstrated to enhance therapeutic efficacy while minimizing side effects, a key consideration in modern drug development.

Moreover, the synthesis of 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea exemplifies the advancements in synthetic methodologies that have enabled the efficient preparation of complex heterocyclic compounds. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have significantly improved the accessibility of such molecules. These advancements are crucial for accelerating the discovery and development of novel therapeutic agents.

Biological activity assays have revealed promising results for 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea, particularly in its potential as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer. The compound's ability to interact with these targets suggests its utility as a lead compound for further pharmacological investigation. Detailed mechanistic studies are ongoing to elucidate its mode of action and to identify potential off-target effects.

The structural diversity offered by 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea also makes it an attractive candidate for structure-based drug design. High-resolution crystal structures obtained through X-ray diffraction have provided valuable insights into its binding interactions with biological targets. These structural insights are being leveraged to design analogs with enhanced potency and selectivity.

In conclusion, 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea represents a significant contribution to the field of chemical and biomedical research. Its unique structural features and promising biological activities position it as a valuable scaffold for further drug discovery efforts. Continued research into this compound is expected to yield novel therapeutic agents with broad applications in medicine.

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